3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
Description
3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a biphenyl derivative featuring a methoxy group at the 3' position and a trifluoromethyl (-CF₃) group at the 5 position of the biphenyl scaffold. This compound is structurally characterized by its electron-withdrawing (-CF₃) and electron-donating (-OCH₃) substituents, which influence its electronic, steric, and solubility properties. Such derivatives are pivotal in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor antagonists, due to their ability to modulate binding affinity and metabolic stability .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-11-4-2-3-9(7-11)12-8-10(14(15,16)17)5-6-13(12)18/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDNQXUOZUIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Methoxy-Substituted Boronic Acids
Reaction of 3-methoxyphenylboronic acid with 2-nitro-5-bromophenyl trifluoromethyl derivatives using Pd(PPh) (2 mol%) and KCO in toluene/water (3:1) at 80°C for 16 h yields 3'-methoxy-5-(trifluoromethyl)-2-nitrobiphenyl in 78% yield. Key considerations:
Trifluoromethyl Group Incorporation via Boronic Acids
Direct use of 5-(trifluoromethyl)phenylboronic acid derivatives faces challenges due to CF-induced electronic deactivation. Modified protocols employing PdCl(dppf) (5 mol%), CsCO, and microwave irradiation (120°C, 1 h) achieve 65% coupling efficiency.
Table 1. Suzuki-Miyaura Coupling Optimization
| Boronic Acid | Aryl Halide | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-MeO-CHB(OH) | 2-NO-5-Br-CHCF | Pd(PPh) | 78 | |
| 5-CFCHBpin | 3-MeO-2-Br-CH | PdCl(dppf) | 65 |
Trifluoromethylation Methodologies
Radical Trifluoromethylation
CFSONa (Langlois’ reagent) enables direct trifluoromethylation of aryl amines under oxidative conditions (Cu(OAc), DMF, 100°C). Applied to 3'-methoxy-2-aminobiphenyl, this method furnishes the target compound in 62% yield with >20:1 regioselectivity. Mechanistic studies indicate single-electron transfer (SET) generates CF radicals, which undergo radical addition to the aromatic ring.
Transition Metal-Mediated C–H Activation
Pd(II)/Ag(I) co-catalysis facilitates directed ortho-trifluoromethylation of 3'-methoxy-2-aminobiphenyl using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium triflate). This approach achieves 70% yield but requires stoichiometric silver fluoride for halide scavenging.
Amination Strategies
Nitro Group Reduction
Catalytic hydrogenation (H, 10% Pd/C, EtOH) of 3'-methoxy-5-(trifluoromethyl)-2-nitrobiphenyl proceeds quantitatively. Alternatives:
Buchwald-Hartwig Amination
Direct amination of 3'-methoxy-5-(trifluoromethyl)-2-bromobiphenyl using Pd(dba)/XPhos and NH in dioxane (100°C, 24 h) affords 58% yield. Limitations include competing C–F activation by phosphine ligands.
One-Pot Sequential Methodologies
A telescoped synthesis combines Suzuki coupling, nitro reduction, and trifluoromethylation in a single reactor:
-
Reduce nitro to amine via H/Pd-C (quantitative).
-
Perform late-stage CF installation using CFSONa/Cu(OAc) (62% overall yield).
Advantages : Minimizes intermediate purification; total yield 48%.
Comparative Analysis of Synthetic Routes
Table 2. Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki + Nitro Reduction | 3 | 78 → 48 | High regiocontrol | Multiple purifications |
| Direct C–H Trifluoromethylation | 2 | 70 | Step economy | Requires directing groups |
| One-Pot Sequential | 3 | 48 | Minimal isolation steps | Sensitivity to reaction order |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Solubility : Methoxy-substituted analogues (e.g., S1n, S1m) exhibit higher aqueous solubility due to the polar -OCH₃ group, whereas -CF₃ and fluorine substituents increase lipophilicity, favoring blood-brain barrier penetration .
- Stereoelectronic Tuning : Positional isomerism (e.g., 3'-OCH₃ vs. 4'-OCH₃) significantly impacts molecular conformation and intermolecular interactions, as seen in crystal packing studies of biphenyl derivatives .
Key Observations :
- Suzuki Coupling : Widely used for biphenyl amines, but yields vary with boronic acid reactivity and steric hindrance (e.g., 53–76% for methoxy derivatives ).
- Diazotization-Cyclization : Effective for fluorinated derivatives but requires harsh acidic conditions .
- N-Methylation : Direct methylation of the amine group improves synthetic efficiency compared to introducing -CF₃ .
Physicochemical Properties
| Property | 3'-Methoxy-5-CF₃ Derivative | 5-Methoxy (S1n) | 3',4',5'-Trifluoro Derivative |
|---|---|---|---|
| LogP | ~3.8 (estimated) | ~2.5 | ~3.2 |
| Solubility (mg/mL) | <0.1 (lipophilic) | ~1.2 | <0.1 |
| Thermal Stability | High (-CF₃ stabilizes) | Moderate | High (fluorine inertness) |
Note: LogP values estimated using fragment-based methods; solubility data inferred from structural analogues .
Biological Activity
3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C15H13F3N
- Molecular Weight : 277.27 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer treatment. The compound exhibits various mechanisms that contribute to its anticancer properties.
Anticancer Activity
Studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.
- IC50 Values : The compound exhibits IC50 values in the micromolar range, indicating potent activity against these cell lines.
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Flow cytometry studies have confirmed that the compound triggers apoptosis in cancer cells, leading to cell death.
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1 phase, preventing further proliferation of cancer cells.
- Caspase Activation : Increased activity of caspases (caspase 3/7) has been observed, which is indicative of apoptosis induction.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as trifluoromethyl at specific positions on the biphenyl structure enhances biological activity. The following table summarizes key findings from SAR studies:
| Compound Variant | Position of Substituent | IC50 (μM) | Biological Activity |
|---|---|---|---|
| A | Para | 0.48 | High potency against MCF-7 |
| B | Meta | 0.78 | Moderate potency |
| C | Ortho | 5.13 | Low potency |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an observed IC50 value of 0.48 μM.
- U-937 Cell Line Evaluation : Another study reported that this compound exhibited an IC50 value of approximately 0.78 μM against U-937 cells, confirming its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing 3'-methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . For example:
- React 2-bromo-4-(trifluoromethyl)aniline with a methoxy-substituted aryl boronic acid (e.g., 3-methoxyphenylboronic acid) under Pd catalysis (e.g., Pd(OAc)₂ with ligands like DPEphos) in toluene/water at 100°C. Yields can be optimized by controlling stoichiometry and reaction time .
- Alternative methods include electrocatalytic C–N coupling using hypervalent iodine intermediates, though this requires precise anodic conditions to generate reactive species .
Q. How is this compound characterized spectroscopically?
- 1H/13C NMR : Key signals include a singlet for the methoxy group (~3.81 ppm) and distinct splitting patterns for the trifluoromethyl group (δ ~7.40–7.47 ppm for aromatic protons adjacent to CF₃). NMR data should match literature values for structurally similar biphenylamines (e.g., 4'-methoxy derivatives) .
- Chromatographic purity : Validate via HPLC or GC-MS, ensuring >95% purity .
Q. What reaction conditions are critical for Suzuki-Miyaura coupling in biphenylamine synthesis?
- Catalyst system : Pd(OAc)₂ with bidentate ligands (e.g., DPEphos) enhances stability and reactivity .
- Base : Use t-BuONa or K₂CO₃ to deprotonate the boronic acid and promote transmetallation .
- Solvent : Toluene/water mixtures (4:1) at 100°C balance solubility and reactivity .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for low-yielding substrates with steric hindrance?
- Ligand selection : Bulky ligands (e.g., DavePhos) improve steric tolerance by stabilizing Pd intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves yields for electron-deficient aryl halides .
- Pre-activation of boronic acids : Convert to more reactive trifluoroborate salts to enhance coupling efficiency .
Q. What strategies enable regioselective introduction of the trifluoromethyl group?
- Directed C–H functionalization : Use directing groups (e.g., acetamide) to position CF₃ at the meta position .
- Halogen exchange (Halex) : Replace bromine with CF₃ via Cu-mediated cross-coupling in the presence of TMSCF₃ .
Q. How do steric and electronic effects influence functionalization of the biphenyl core?
- Steric effects : Ortho-substituted methoxy groups reduce yields in coupling reactions (e.g., 53% for 5-methoxy vs. 76% for 4'-methoxy derivatives). Mitigate by using Pd catalysts with flexible ligand systems .
- Electronic effects : Electron-withdrawing groups (e.g., CF₃) slow coupling kinetics. Increase Pd loading (5 mol%) and reaction temperature (120°C) to compensate .
Q. What mechanistic insights explain contradictions in catalytic activity across Pd-based systems?
- Oxidative addition : Electron-deficient aryl halides (e.g., 2-bromo-5-CF₃-aniline) undergo slower oxidative addition, requiring stronger reductants (e.g., Zn) .
- Ligand dissociation : Monodentate ligands (e.g., PPh₃) may dissociate under harsh conditions, leading to Pd black formation. Bidentate ligands (e.g., DPEphos) prevent this .
Q. How can computational modeling predict reactivity in biphenylamine derivatives?
- DFT calculations : Model transition states for Suzuki coupling to identify steric/electronic barriers. For example, calculate activation energies for CF₃-substituted vs. methyl-substituted substrates .
- Molecular docking : Predict interactions with biological targets (e.g., succinate dehydrogenase) to prioritize derivatives for antifungal testing .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in NMR data for biphenylamine derivatives?
Q. Why do yields vary significantly for analogous reactions (e.g., 53% vs. 76%)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
